4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(4-Chlorophenyl)-1-imidazol-1-yl-(butan-d5)-2-ol” is a chemical compound with the molecular formula C13H15ClN2O . It has a molecular weight of 255.75 g/mol . The compound is also known by other names such as 4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-1-imidazol-1-ylbutan-2-ol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a chlorophenyl group, an imidazole ring, and a hydroxyl group . The InChI string representation of the molecule isInChI=1S/C13H15ClN2O/c14-12-4-1-11 (2-5-12)3-6-13 (17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2/i6D2,9D2,13D
. Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 2.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 255.1186745 g/mol . The topological polar surface area is 38 Ų . It has a heavy atom count of 17 . The compound has a formal charge of 0 . Its complexity, as computed by Cactvs, is 220 .Scientific Research Applications
Synthesis and Transformation of Imidazole Derivatives
The review by Abdurakhmanova et al. (2018) details the synthesis methods of 4-phosphorylated imidazole derivatives, their chemical and biological properties, and their wide range of applications, including in the synthesis of phosphorylated peptidomimetics. Such compounds, including imidazoles, have shown a broad spectrum of activities such as insectoacaricidal, anti-blastic, and neurodegenerative activities, indicating their potential for diverse scientific research applications (Abdurakhmanova et al., 2018).
Chlorophenols in Environmental Research
The review by Peng et al. (2016) addresses the role of chlorophenols, including 4-chlorophenyl compounds, as major precursors of dioxins in chemical and thermal processes. This study emphasizes the environmental impact and the pathways through which chlorophenols contribute to dioxin formation in municipal solid waste incineration, highlighting their importance in environmental science research (Peng et al., 2016).
Environmental Toxicology and Biodegradation
Research by Magnoli et al. (2020) focuses on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to chlorophenyl compounds, discussing its behavior in agricultural environments and microbial biodegradation. This review underscores the environmental persistence of such compounds and the crucial role of microbial communities in their degradation, pointing towards the environmental and biotechnological significance of studying these compounds (Magnoli et al., 2020).
Antitumor Activity of Imidazole Derivatives
Iradyan et al. (2009) explore imidazole derivatives for their antitumor activities, reviewing compounds that have progressed through preclinical testing. This research highlights the potential of imidazole derivatives in medicinal chemistry and pharmacology, particularly in the search for new antitumor drugs (Iradyan et al., 2009).
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-1-imidazol-1-ylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2/i6D2,9D2,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHZVMVZBIMHGM-OMSVOULWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CC=C(C=C1)Cl)C([2H])(C([2H])([2H])N2C=CN=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661868 |
Source
|
Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-~2~H_5_)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185063-39-1 |
Source
|
Record name | 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)(1,1,2,3,3-~2~H_5_)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.